5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride
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Overview
Description
5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride is a synthetic organic compound It is known for its unique structure, which includes a chloro-substituted indolium core with a cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride typically involves multiple steps. One common method includes the reaction of 5-chloro-1,3,3-trimethylindolium with 2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a dechlorinated product.
Scientific Research Applications
5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which 5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride exerts its effects involves interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various cellular responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(2-(4-(dimethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride
- 5-Chloro-2-(2-(4-(ethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride
Uniqueness
5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Properties
CAS No. |
32783-03-2 |
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Molecular Formula |
C25H29Cl2N3 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
3-[4-[(E)-2-(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-N-ethyl-3-methylanilino]propanenitrile;chloride |
InChI |
InChI=1S/C25H29ClN3.ClH/c1-6-29(15-7-14-27)21-11-8-19(18(2)16-21)9-13-24-25(3,4)22-17-20(26)10-12-23(22)28(24)5;/h8-13,16-17H,6-7,15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
WVCKTHFKVZTZHI-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=C(C2(C)C)C=C(C=C3)Cl)C)C.[Cl-] |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)C=CC2=[N+](C3=C(C2(C)C)C=C(C=C3)Cl)C)C.[Cl-] |
Origin of Product |
United States |
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